An In-Depth Technical Guide to the Solubility Profile of 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride in Organic Solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride in Organic Solvents
Introduction
1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a substituted piperazine derivative. As with many active pharmaceutical ingredients (APIs) and their intermediates, understanding its physicochemical properties is paramount for successful drug development. Among these properties, solubility is a critical determinant of a drug's behavior, influencing everything from process chemistry and crystallization to formulation design and, ultimately, bioavailability.[1][2][3] Poorly soluble compounds often exhibit low absorption and variable therapeutic outcomes, making solubility assessment a cornerstone of pre-formulation studies.[4]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and interpret the solubility profile of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride in a range of organic solvents. In the absence of extensive published data for this specific molecule, this document focuses on the foundational principles and robust methodologies required to generate and analyze a comprehensive solubility profile. We will delve into the thermodynamic principles of dissolution, predict solubility behavior based on molecular structure, provide a detailed experimental protocol for solubility determination, and discuss methods for data analysis.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a crystalline solid, such as 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride, into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). The process can be conceptually broken down into two main energy components:
-
Crystal Lattice Energy (ECL): This is the energy required to overcome the strong intermolecular and ionic forces holding the molecules together in the crystal lattice. This is an endothermic process (requires energy input).[5]
-
Solvation Energy (ΔHsolvation): This is the energy released when the separated solute molecules or ions interact with and are stabilized by the solvent molecules. This is an exothermic process.[5][6]
The overall enthalpy of solution (ΔHsolution) is the net result of these two processes.[6]
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If ΔHsolution is positive (endothermic) , the dissolution process absorbs heat from the surroundings. In this case, solubility typically increases with an increase in temperature.[7]
-
If ΔHsolution is negative (exothermic) , the process releases heat. Solubility in these cases often decreases as temperature rises.[7]
Entropy (ΔS), a measure of molecular disorder, also plays a crucial role. The transition from a highly ordered crystal lattice to a disordered state in solution is typically entropically favorable (ΔS > 0).[5]
Caption: Thermodynamic cycle of the dissolution process.
Physicochemical Profile and Predicted Solubility Behavior
The molecular structure of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride dictates its interactions with different solvents. The principle of "like dissolves like" provides a foundational guide for predicting solubility.[8][9]
-
Ionic Character (Hydrochloride Salt): The presence of the hydrochloride salt makes the molecule ionic. This feature will dominate its solubility in highly polar solvents capable of strong ion-dipole interactions.[10] The dissociation of the salt in solution is a key factor.[11]
-
Polar Groups (Sulfonyl and Piperazine): The sulfonyl group (-SO2-) is strongly polar and can act as a hydrogen bond acceptor. The piperazine ring contains two nitrogen atoms, one of which is protonated (as the hydrochloride) and the other is a potential hydrogen bond acceptor.[12] These groups enhance solubility in polar solvents.
-
Non-Polar Group (Fluorophenyl Ring): The fluorophenyl group is aromatic and relatively non-polar (lipophilic). This part of the molecule will favor interactions with less polar or non-polar solvents through van der Waals forces.
Predicted Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents have high dielectric constants, can form strong ion-dipole interactions with the hydrochloride salt, and can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is anticipated. These solvents have significant dipole moments that can solvate the ionic and polar parts of the molecule. However, their inability to donate hydrogen bonds might result in slightly lower solubility compared to protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. These solvents lack the polarity to overcome the high crystal lattice energy of the salt and cannot effectively solvate the ionic and polar functional groups.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility.[13] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
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Test Substance: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (finely powdered to increase surface area).
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Equipment:
-
Analytical balance
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Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control (incubator shaker)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Step-by-Step Experimental Workflow
-
Preparation:
-
Accurately weigh an excess amount of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride into a glass vial. "Excess" ensures that a saturated solution is formed and solid material remains visible at the end of the experiment. A starting point is to add approximately 10-20 mg of solid to 2 mL of solvent.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
Prepare at least three replicate vials for each solvent and temperature combination to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials and place them in the incubator shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed sufficient to keep the solid particles suspended.
-
Allow the system to equilibrate. A typical equilibration time is 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the controlled temperature for at least 30 minutes to allow the excess solid to settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). Perform a precise, known dilution (e.g., 100-fold or 1000-fold).
-
-
Analytical Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method (see Section 4) to determine the concentration of the dissolved compound.
-
Construct a calibration curve using standards of known concentrations to quantify the amount of solute in the samples.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express solubility in appropriate units, such as mg/mL or mol/L.
-
Caption: Experimental workflow for the shake-flask solubility method.
Analytical Method: HPLC-UV Quantification
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely available technique for quantifying the concentration of dissolved analytes.[14] The fluorophenyl and sulfonyl groups in the target molecule should provide sufficient UV absorbance for sensitive detection.
Suggested HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (ACN) and water or a buffer (e.g., 0.1% formic acid or phosphoric acid in water). A starting point could be 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV maximum (λmax), likely between 230-270 nm, and monitor at that wavelength.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Calibration: Prepare a series of calibration standards from a known stock solution of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride. The calibration curve should cover the expected concentration range of the diluted samples and demonstrate good linearity (R² > 0.999).[15]
Data Presentation and Thermodynamic Analysis
Organizing the experimental results in a clear and standardized format is essential for comparison and interpretation.
Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Other Solvents | 25 | Experimental Value | Calculated Value |
| Methanol | 40 | Experimental Value | Calculated Value |
| Ethanol | 40 | Experimental Value | Calculated Value |
SD: Standard Deviation of replicate measurements.
Thermodynamic Analysis from Temperature-Dependent Data
By measuring solubility (S) at several different temperatures (T), key thermodynamic parameters of the dissolution process can be determined using the van't Hoff equation.[5] A plot of ln(S) versus 1/T (where T is in Kelvin) yields a straight line.
-
Slope = -ΔHsolution / R
-
Intercept = ΔSsolution / R
Where R is the ideal gas constant (8.314 J/mol·K). This analysis provides quantitative insight into the enthalpic and entropic driving forces of dissolution in a given solvent.[5][16]
References
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- Sarna, L., & Wasiak, W. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
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- A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
- Tenny, K., & Hoffman, M. R. (2022). Biochemistry, Dissolution and Solubility.
- Ferreira, O., et al. (2012). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
- Kumar, L., et al. (2022). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics.
- Kumar, L., et al. (2022). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties.
- Glynn, P. D. (2000). Solid-Solution Solubilities and Thermodynamics: Sulfates, Carbonates and Halides. Reviews in Mineralogy and Geochemistry.
- Sen, S., et al. (2016). Therapeutic Aspects of Sulfonylureas: A Brief Review. Journal of Chemical and Pharmaceutical Research.
- Thermodynamics of Salt Dissolution. (2016). WebAssign.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018).
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